Cas no 1206908-02-2 (Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate)

Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate
- ethyl 2-bromo-4-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate
- DB-114517
- SCHEMBL2690687
- 1206908-02-2
- Ethyl2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate
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- Inchi: InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3
- InChI Key: FNZTWYGFVFNBJT-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(CC2=CC=C(C=C2)OC)N=C(Br)S1
Computed Properties
- Exact Mass: 354.98778g/mol
- Monoisotopic Mass: 354.98778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 76.7Ų
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190241-1g |
ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate |
1206908-02-2 | 95% | 1g |
$549 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760406-1g |
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate |
1206908-02-2 | 98% | 1g |
¥3939.00 | 2024-08-09 | |
Chemenu | CM190241-1g |
ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate |
1206908-02-2 | 95% | 1g |
$511 | 2023-01-07 | |
Alichem | A059004289-1g |
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate |
1206908-02-2 | 95% | 1g |
$474.00 | 2023-09-04 |
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate
Recent Advances in the Study of Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate (CAS: 1206908-02-2)
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate (CAS: 1206908-02-2) is a thiazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique bromo and methoxybenzyl substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
One of the key areas of interest is the compound's utility as a building block in the synthesis of heterocyclic compounds. Researchers have demonstrated that Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate can undergo various chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to yield diverse derivatives with enhanced biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of thiazole-based kinase inhibitors, which showed promising activity against certain cancer cell lines.
In addition to its synthetic applications, recent investigations have focused on the compound's intrinsic biological properties. Preliminary in vitro studies have suggested that Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate exhibits moderate antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. This finding has spurred further research into its mechanism of action and potential as a lead compound for the development of new antibiotics. However, more extensive pharmacological evaluations are needed to fully understand its therapeutic potential and safety profile.
Another noteworthy development is the exploration of this compound in the context of drug delivery systems. Due to its lipophilic nature, researchers are investigating its incorporation into nanocarriers to improve the bioavailability of poorly soluble drugs. A 2022 study in the International Journal of Pharmaceutics reported the successful encapsulation of Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate into polymeric nanoparticles, which enhanced its stability and controlled release properties. This approach could pave the way for more efficient delivery of thiazole-based therapeutics.
Despite these advancements, challenges remain in the large-scale synthesis and optimization of Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate. Current synthetic routes often involve multiple steps and require careful control of reaction conditions to achieve high yields and purity. Recent efforts have focused on streamlining these processes through the use of catalytic methods and green chemistry principles. For example, a 2023 paper in Organic Process Research & Development described an improved one-pot synthesis that significantly reduced waste generation and improved overall efficiency.
Looking ahead, the continued exploration of Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate holds great promise for the development of new therapeutic agents. Future research directions may include structure-activity relationship (SAR) studies to identify more potent analogs, as well as in vivo evaluations to assess its pharmacokinetics and toxicity. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the potential of this intriguing compound in the field of chemical biology and drug discovery.
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